molecular formula C7H16O B3053786 (2S)-2-Ethyl-3-methylbutan-1-ol CAS No. 56116-35-9

(2S)-2-Ethyl-3-methylbutan-1-ol

Cat. No.: B3053786
CAS No.: 56116-35-9
M. Wt: 116.2 g/mol
InChI Key: OXFFPTMSBXBVLZ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Ethyl-3-methylbutan-1-ol is a chiral organic compound with the molecular formula C7H16O and a molecular weight of 116.20 g/mol . It is characterized by its specific (2S) stereochemistry at the chiral center and is classified as a primary alcohol. The compound is identified by CAS Registry Number 56116-35-9 . This chiral alcohol is of significant value in research, particularly in the fields of organic synthesis and fragrance chemistry. Its structure serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize it in stereoselective reactions to create chiral intermediates, aided by its hydroxyl functional group, which can be readily modified . In aroma and flavor research, the structural analogs of this compound and related alcohols are frequently investigated for their organoleptic properties. For instance, similar branched-chain alcohols are known to contribute to the fruity and exotic aroma profiles in fermented beverages, making this compound a compound of interest for studying structure-odor relationships and developing novel flavorants . The supplied product has a minimum purity of 99% . It is intended for research and development purposes in a controlled laboratory environment. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any form of personal use.

Properties

CAS No.

56116-35-9

Molecular Formula

C7H16O

Molecular Weight

116.2 g/mol

IUPAC Name

(2S)-2-ethyl-3-methylbutan-1-ol

InChI

InChI=1S/C7H16O/c1-4-7(5-8)6(2)3/h6-8H,4-5H2,1-3H3/t7-/m1/s1

InChI Key

OXFFPTMSBXBVLZ-SSDOTTSWSA-N

SMILES

CCC(CO)C(C)C

Isomeric SMILES

CC[C@H](CO)C(C)C

Canonical SMILES

CCC(CO)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares (2S)-2-Ethyl-3-methylbutan-1-ol with structurally related alcohols:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Alcohol Type Key Features
This compound C₇H₁₆O 116.204 Not reported Not reported Primary Chiral center (S-configuration)
2-Methyl-3-buten-2-ol C₅H₁₀O 86.13 98–99 0.824 Tertiary Unsaturated (double bond)
3-Methyl-2-buten-1-ol C₅H₁₀O 86.13 140 0.84 Primary Unsaturated (allylic alcohol)
2-Ethyl-3,3-dimethylbutan-1-ol C₈H₁₈O 130.228 Not reported Not reported Primary Increased branching
2-Phenyl-3-butyn-2-ol C₁₀H₁₀O 146.19 Not reported Not reported Tertiary Aromatic ring, triple bond
Key Observations:

Primary vs. Tertiary Alcohols :

  • The target compound and 3-Methyl-2-buten-1-ol are both primary alcohols , but the latter has a double bond, contributing to a higher boiling point (140°C vs. ~100–120°C estimated for the target compound) .
  • Tertiary alcohols like 2-Methyl-3-buten-2-ol exhibit lower boiling points (98–99°C) due to weaker hydrogen bonding .

Functional Group Diversity :

  • 2-Phenyl-3-butyn-2-ol incorporates an aromatic ring and a triple bond, drastically altering its reactivity (e.g., susceptibility to electrophilic substitution or alkyne-specific reactions) .

Physicochemical Properties

  • Boiling Point: Expected to be lower than linear 1-heptanol (176°C) due to branching but higher than tertiary alcohols of similar mass (e.g., 2-Methyl-3-buten-2-ol at 98–99°C) .
  • Density : Likely between 0.82–0.85 g/cm³, comparable to other branched alcohols .
  • Solubility : Moderate solubility in water due to primary -OH group, with enhanced lipophilicity from ethyl and methyl branches .

Stereochemical Considerations

The (2S) configuration of the target compound distinguishes it from non-chiral analogs. This stereochemistry could influence:

  • Biological Activity : Enantioselective interactions in enzymatic systems or receptor binding.
  • Synthetic Utility: Potential use as a chiral building block in asymmetric synthesis .

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